AURKC-Selective Inhibition vs. Pan-Aurora Activity
GW814408X demonstrates a high degree of selectivity for Aurora kinase C (AURKC). Its inclusion in the KCGS required a binding constant (KD) of less than 100 nM for its primary target, AURKC, and a selectivity score S10 (1 µM) of less than 0.025 across a broad kinome panel, indicating that at a screening concentration of 1 µM, it binds to less than 2.5% of the non-target kinases tested [1]. In contrast, the widely used Aurora inhibitor VX-680 (tozasertib) is a potent pan-inhibitor with reported IC50 values of 0.6 nM for AURKA and 18 nM for AURKB , demonstrating significant activity across all three Aurora isoforms. This difference in selectivity profile means GW814408X provides a more specific tool for dissecting AURKC-dependent biology.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | KD(AURKC) < 100 nM; S10(1 µM) < 0.025 |
| Comparator Or Baseline | VX-680 (tozasertib): IC50(AURKA) = 0.6 nM, IC50(AURKB) = 18 nM |
| Quantified Difference | GW814408X is AURKC-selective; VX-680 is a potent pan-Aurora inhibitor. |
| Conditions | Inclusion criteria for the Kinase Chemogenomic Set (KCGS) based on DiscoverX KINOMEscan assay panel data. |
Why This Matters
A narrow selectivity profile is essential for chemogenomic screens to unambiguously link a phenotypic response to inhibition of a specific kinase.
- [1] Wells, C. I., Al-Ali, H., Andrews, D. M., et al. (2021). The Kinase Chemogenomic Set (KCGS): An Open Science Resource for Kinase Vulnerability Identification. *International Journal of Molecular Sciences*, 22(2), 566. View Source
